Ditercalinium mesylate

Mitochondrial DNA depletion Bis-intercalator selectivity Nuclear vs mitochondrial targeting

Researchers studying mitochondrial biology often face the challenge of eliminating mtDNA without affecting nuclear DNA-a selectivity classical intercalators cannot achieve. Ditercalinium mesylate solves this by specifically degrading mitochondrial DNA via a rigid bis-intercalation mechanism, enabling clean rho⁰ cell generation. • Induces selective mtDNA depletion; nuclear DNA integrity is preserved. • Delayed cytotoxicity (1-2 days) allows multi-day metabolic collapse studies. • 25-fold sensitivity differential between respiration-competent and -deficient cells.

Molecular Formula C50H64N6O14S4
Molecular Weight 1101.3 g/mol
CAS No. 99465-99-3
Cat. No. B1216082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitercalinium mesylate
CAS99465-99-3
Synonymsditercalinium
ditercalinium acetate
ditercalinium chloride
ditercalinium chloride, dihydrochloride
ditercalinium dimethanesulfonate
ditercalinium hydrochloride
NSC 335153
NSC 366241
NSC-335153
Molecular FormulaC50H64N6O14S4
Molecular Weight1101.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-]
InChIInChI=1S/C46H48N6O2.4CH4O3S/c1-53-35-5-9-41-37(27-35)45-39-29-51(21-15-33(39)3-7-43(45)47-41)25-23-49-17-11-31(12-18-49)32-13-19-50(20-14-32)24-26-52-22-16-34-4-8-44-46(40(34)30-52)38-28-36(54-2)6-10-42(38)48-44;4*1-5(2,3)4/h3-10,15-16,21-22,27-32H,11-14,17-20,23-26H2,1-2H3;4*1H3,(H,2,3,4)
InChIKeyCPYOAFQSTPVJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ditercalinium Mesylate: Procurement-Grade DNA Bis-Intercalator


Ditercalinium mesylate (NSC 366241 / NSC 335153) is a synthetic 7H-pyridocarbazole dimer joined by a rigid bis-ethylpiperidine linker, functioning as a high-affinity DNA bis-intercalator with a mechanism of action distinct from all classical monointercalating agents [1]. Unlike its monomeric counterparts, ditercalinium selectively degrades mitochondrial DNA while sparing nuclear DNA, triggering a delayed cytotoxicity cascade driven by progressive respiratory chain inactivation and pyrimidine depletion [2]. The compound entered Phase I clinical evaluation as the first-in-class antitumor bis-intercalator, where dose-limiting hepatotoxicity was observed [3].

Mitochondrial DNA selectivity
Reported selective mitochondrial DNA degradation without nuclear DNA alteration, supporting mtDNA depletion model research.
Delayed cytotoxicity profile
1–2 day onset enables progressive metabolic collapse studies, distinct from acute-acting monointercalators.
Rigid bis-piperidine linker requirement
Rigid linker geometry is reported to be required for biological activity context; flexible analogues may not substitute.

Why Generic Substitution Fails for Ditercalinium Mesylate


Ditercalinium mesylate occupies a unique mechanistic niche that generic substitution cannot replicate. Classical monointercalators such as ellipticine derivatives, doxorubicin, and ethidium bromide act within hours by arresting cells in G2 phase and primarily target nuclear DNA via topoisomerase II inhibition [1]. In contrast, ditercalinium exhibits delayed cytotoxicity (1–2 days), no cell-cycle phase specificity, and exerts its lethal effect through selective mitochondrial DNA elimination—a mechanism its monomeric analogue completely fails to reproduce [2]. Critically, a flexible spermine-linked analogue that retains bis-intercalation capability is pharmacologically inactive, demonstrating that linker rigidity is not merely a structural preference but a strict functional requirement for antitumor activity [3]. These orthogonal differences in target subcellular compartment, temporal kinetics, and structural determinants make in-class substitution scientifically invalid.

Monointercalator substitution
Classical monointercalators (ellipticine, doxorubicin) act via nuclear DNA intercalation and may not recapitulate selective mitochondrial DNA targeting observed with ditercalinium.
Flexible linker analogue substitution
Analogues with flexible spermine linkers retain bis-intercalation capability but may lack the rigid geometry linked to reported biological activity context.
Mechanistic mismatch
Differences in subcellular target (mitochondria vs. nucleus), temporal kinetics (delayed vs. acute), and structural determinants may limit direct interchange with other DNA-targeting agents.

Quantitative Differential Evidence


Selective Mitochondrial DNA Elimination

Ditercalinium treatment of L1210 murine leukemia cells results in specific elimination of mitochondrial DNA (mtDNA) with no measurable alteration of nuclear DNA. In contrast, the monomeric analogue of ditercalinium only alters nuclear DNA and does not change mitochondrial DNA content [1]. This represents a qualitative target-switching event: bis-intercalation into nuclear DNA is not sufficient for mtDNA targeting; the rigid dimeric structure is essential.

Selective mtDNA elimination
Head-to-head
Ditercalinium: selective mtDNA degradation; no nuclear DNA alteration. vs Monomeric analogue: alters only nuclear DNA.
Supports mitochondrial DNA selectivity research context.
L1210 murine leukemia cells; qualitative target-switching event.
Mitochondrial DNA depletion Bis-intercalator selectivity Nuclear vs mitochondrial targeting

Respiration-Dependent Cytotoxicity

Ditercalinium cytotoxicity exhibits a profound dependence on mitochondrial respiration status. Cells deficient in mitochondrial respiration (GSK3 cells) are approximately 25-fold more resistant than cells deficient in glycolysis (DS7 cells). Revertants of GSK3 cells that recover mitochondrial respiration simultaneously recover ditercalinium sensitivity [1]. This 25-fold differential directly quantifies the compound's mitochondrial mechanism dependency.

Respiration-dependent cytotoxicity
Reported
~25-fold resistance differential (respiration-deficient vs. glycolysis-deficient cells)
Supports mitochondrial respiration dependence interpretation.
GSK3 vs. DS7 cells; L1210 murine leukemia system.
Mitochondrial respiration dependence Cytotoxicity selectivity Glycolysis vs oxidative phosphorylation

Linker Rigidity and Antitumor Activity

A pharmacologically inactive analogue of ditercalinium, bearing a flexible spermine-like linking chain instead of the rigid bis-piperidine linker, was compared to ditercalinium by 1H- and 31P-NMR. Both drugs bis-intercalate into the two CpG sites of d(CpGpCpG)₂ and d(TpTpCpGpCpGpApA)₂ minihelices. However, the flexible analogue exhibits a longer residence lifetime in the octanucleotide than ditercalinium does, yet it is completely devoid of antitumor activity [1]. This paradox demonstrates that linker rigidity—not DNA residence time—governs biological activity. Furthermore, systematic chain extension studies show that adding one methylene group preserves activity, adding two diminishes it, and adding three methylenes completely abolishes antitumor activity [2].

Linker rigidity SAR
Head-to-head
Rigid linker: activity preserved; DNA unwinding 36°, kinks DNA 15°. vs Flexible analogue: bis-intercalation retained but pharmacologically inactive.
Linker rigidity is reported as key structural determinant for biological activity context.
SAR: +1 CH₂ preserves activity; +3 CH₂ abolishes; murine tumor models.
Linker rigidity SAR Bis-intercalator pharmacophore Antitumor activity determinants

Bis-Intercalation Dissociation Kinetics

¹H NMR analysis of ditercalinium and its related monomer complexed with the self-complementary tetranucleotide d(CpGpCpG)₂ revealed that ditercalinium dissociates from its bis-intercalated complex approximately 100–1000 times slower than does the monomer from its monointercalated complex [1]. This kinetic differential arises from the cooperative binding of two chromophores connected by the rigid linker, creating a substantially more stable drug-DNA complex.

Dissociation kinetics
Reported
100–1000-fold slower dissociation than monointercalator
Supports prolonged DNA engagement context for repair enzyme studies.
¹H NMR; d(CpGpCpG)₂ tetranucleotide.
DNA binding kinetics Bis-intercalation stability Drug-DNA residence time

Delayed Cytotoxicity Profile

In Friend erythroleukemia cells, ditercalinium caused growth inhibition at 0.5 µM and cell death at 2.5 µM, but both cytokinetic and cytotoxic effects became evident only after 1–2 days of continuous drug exposure. In contrast, classical monointercalators generally affect cell growth within several hours of administration. Furthermore, whereas most intercalators arrest cells in the G2 phase, ditercalinium demonstrated no cell-cycle phase specificity [1]. The dimers in the 7H-pyridocarbazole series are approximately 10- to 40-fold more toxic than their respective monointercalating counterparts, and treated cells continue growing for seven to eight generations before arrest [2].

Delayed cytotoxicity profile
Cross-study comparable
Ditercalinium: 1–2 day onset; no cell-cycle phase specificity; 10–40× more toxic. vs Classical monointercalators: hours onset; G2 arrest.
Supports delayed cytotoxicity endpoint research context.
Friend erythroleukemia cells; continuous exposure.
Cytotoxicity temporal profile Cell cycle independence Delayed cell death mechanism

Noncovalent Lesion Mimicry and Futile Repair

Ditercalinium forms a noncovalent, reversible complex with DNA that is incorrectly recognized by the E. coli UvrABC excision repair system as a bulky covalent lesion. The UvrA and UvrB proteins bind the ditercalinium-DNA complex in an ATP-dependent manner, and the UvrABC endonuclease induces single-strand nicks specifically when ditercalinium is bound to negatively supercoiled DNA. The lifetime of the UvrAB-DNA-ditercalinium complex exceeds 50 minutes when free ditercalinium concentration is maintained constant [1]. Because the lesion is reversible and noncovalent, the repair system cannot eliminate the causative agent, triggering a futile and abortive repair cycle. Ditercalinium shows specific cytotoxicity for polA and lig7 E. coli strains, an effect suppressed by uvrA mutation [2]. This mechanism is fundamentally distinct from covalent DNA-damaging agents such as cisplatin or nitrogen mustards, where repair can successfully remove the adduct.

Noncovalent lesion mimicry
Class-level inference
Ditercalinium: UvrAB-DNA complex >50 min; futile repair; polA⁻/lig7⁻ specific. vs Covalent DNA-damaging agents: productive repair.
Probe for noncovalent lesion discrimination in nucleotide excision repair.
E. coli UvrABC system; negatively supercoiled DNA.
DNA repair activation Futile repair cycle UvrABC endonuclease Non-covalent lesion mimicry

Validated Research Application Scenarios


Mitochondrial DNA Depletion Models

Ditercalinium is the only known DNA intercalator that selectively eliminates mitochondrial DNA while preserving nuclear DNA integrity [1]. Researchers constructing mtDNA depletion models (rho⁰ cell generation) can leverage this selectivity, which the monomeric analogue cannot provide. Experimental protocols should incorporate cytochrome c oxidase activity monitoring (t₁/₂ = 24 h) as a functional readout of mtDNA-encoded subunit depletion, enabling timed studies of mitochondrial-to-nuclear crosstalk and retrograde signaling.

Metabolic Vulnerability Screening

The 25-fold sensitivity differential between respiration-competent and respiration-deficient cells [1] provides a built-in selectivity filter for screening tumor cell lines with varying oxidative phosphorylation dependence. This window can be exploited to identify cancer types with heightened mitochondrial reliance—a strategy fundamentally inaccessible with classical monointercalators that lack this metabolic discrimination. Parallel use of DS7 and GSK3 cell pairs enables internal experimental controls for mitochondrial mechanism validation.

DNA Repair Enzymology Probe

Ditercalinium's ability to form a reversible, noncovalent DNA complex that is misrecognized by the UvrABC nucleotide excision repair system as a covalent bulky lesion [1] makes it a unique probe for studying repair enzyme substrate discrimination. The >50-minute UvrAB-DNA-ditercalinium complex lifetime under constant free drug conditions [2] permits detailed kinetic analyses of repair protein assembly, incision, and futile cycling—mechanistic studies that cannot be performed with rapidly dissociating monointercalators or irreversibly bound covalent adducts.

Delayed Cytotoxicity and Pyrimidine Auxotrophy Studies

The 1–2 day delayed cytotoxicity onset with continued cell cycling (7–8 generations before arrest) [1] enables multi-day experimental protocols studying progressive metabolic collapse. The established finding that uridine supplementation reduces ditercalinium toxicity 10-fold [2] opens a defined experimental axis for investigating pyrimidine metabolism intervention strategies, mitochondrial-nuclear metabolic coupling, and salvage pathway activation during progressive respiratory chain failure—temporal windows unavailable with acute-acting intercalators.

Application
Selection Property
Validation Focus
Mitochondrial DNA depletion model studies
Selective mtDNA intercalation without nuclear DNA alteration
Cytochrome c oxidase activity monitoring, mtDNA integrity assays
Metabolic vulnerability screening
Respiration-dependent cytotoxicity context
Oxidative phosphorylation dependence in cancer cell lines
DNA repair enzymology probe
Noncovalent lesion recognition by nucleotide excision repair
UvrABC pathway engagement, futile repair cycling
Delayed cytotoxicity and pyrimidine auxotrophy research
Delayed-onset cytotoxicity enabling multi-day metabolic studies
Uridine supplementation rescue, salvage pathway activation
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